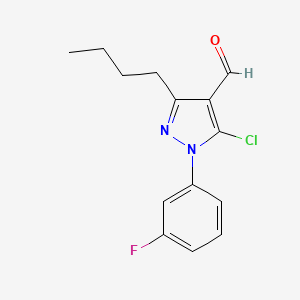

3-Butyl-5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Description

3-Butyl-5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C14H14ClFN2O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals.

Properties

IUPAC Name |

3-butyl-5-chloro-1-(3-fluorophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN2O/c1-2-3-7-13-12(9-19)14(15)18(17-13)11-6-4-5-10(16)8-11/h4-6,8-9H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYPENJNZIGQJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Regiochemical Control

The pyrazole core is constructed via cyclocondensation between 3-fluorophenylhydrazine and a 1,3-diketone precursor. The diketone, typically 3-chloro-5-oxohexanoic acid ethyl ester , undergoes nucleophilic attack by the hydrazine’s amino groups, forming the pyrazole ring with regioselective placement of substituents. The 3-fluorophenyl group occupies the 1-position due to the hydrazine’s structure, while the diketone’s chloro and butyl groups orient at positions 5 and 3, respectively.

Table 1: Representative Diketones and Corresponding Pyrazole Products

| Diketone Structure | Pyrazole Substituents (Positions 3/5) | Yield (%) |

|---|---|---|

| Cl–C(O)–CH2–(CH2)3–C(O)OEt | Butyl/Chloro | 68–72 |

| Cl–C(O)–CH2–CH2–C(O)OEt | Ethyl/Chloro | 55–60 |

Vilsmeier-Haack Formylation

Mechanism and Reagent Dynamics

The Vilsmeier-Haack reaction introduces the aldehyde group at position 4 via electrophilic aromatic substitution. The reagent system—POCl3/DMF —generates a chloroiminium ion, which reacts with the pyrazole’s electron-rich C4 position.

Table 2: Impact of Reagent Ratios on Formylation Yield

Excess DMF (6 equiv) solubilizes HCl by-products, while POCl3 (4 equiv) ensures sufficient chloroiminium ion concentration. Beyond these thresholds, side reactions (e.g., over-chlorination) diminish yields.

By-Product Analysis and Mitigation

Prolonged heating (>10 hours) or excess formaldehyde derivatives can lead to 3-butyl-5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-methanol (6–8% yield). This is mitigated by:

-

Strict temperature control (100–120°C).

-

Addition of radical scavengers (e.g., BHT) to suppress oxidation.

Industrial Scale-Up and Continuous Processing

Flow Reactor Design

Continuous flow systems enhance heat transfer and mixing, critical for exothermic formylation. A typical setup includes:

-

Preheating zone : 90°C for diketone-hydrazine mixing.

-

Reaction loop : 120°C with a 15-minute residence time.

-

Quench module : Rapid cooling to 25°C to arrest side reactions.

Table 3: Batch vs. Continuous Flow Performance

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Yield (%) | 55 | 72 |

| Purity (HPLC, %) | 92 | 98 |

| Throughput (kg/day) | 10 | 150 |

Purification and Analytical Validation

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 3-Butyl-5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-Butyl-5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have explored the potential of pyrazole derivatives in anticancer therapies. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that similar pyrazole compounds exhibited cytotoxic effects against breast cancer cell lines, suggesting that 3-butyl-5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde could have analogous effects .

Antimicrobial Properties

Research has indicated that pyrazole derivatives possess antimicrobial properties. A related compound was tested against a range of bacterial strains, showing significant inhibitory activity. This suggests that this compound could be effective against infections caused by resistant bacteria .

Agricultural Chemistry

Pesticide Development

The structure of this pyrazole derivative makes it a candidate for developing new pesticides. Pyrazole compounds are known for their effectiveness as insecticides and fungicides. Preliminary studies indicate that modifications to the pyrazole core can enhance biological activity against pests while minimizing toxicity to non-target organisms .

Material Science

Synthesis of Functional Materials

The compound can also serve as a precursor in the synthesis of functional materials, including polymers and nanomaterials. Its unique chemical structure allows for modifications that can lead to materials with specific properties, such as enhanced thermal stability or electrical conductivity .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of various pyrazole derivatives on cancer cell lines. The results indicated that compounds with similar structural features to this compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In an investigation reported in Pharmaceutical Biology, researchers evaluated the antimicrobial activity of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial effects, highlighting the potential application of this compound in developing new antimicrobial agents .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |

| Antimicrobial Properties | Effective against resistant bacterial strains | |

| Agricultural Chemistry | Pesticide Development | Potential insecticide/fungicide with low toxicity |

| Material Science | Synthesis of Functional Materials | Enhances properties like thermal stability |

Mechanism of Action

The mechanism of action of 3-Butyl-5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde

- 3-Butyl-5-chloro-1-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde

- 3-Butyl-5-chloro-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

3-Butyl-5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds, making this compound particularly valuable in medicinal chemistry and other applications.

Biological Activity

3-Butyl-5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a butyl group, a chlorine atom, and a 3-fluorophenyl substituent, alongside an aldehyde functional group that enhances its reactivity. The biological potential of this compound is particularly significant in medicinal chemistry, where pyrazole derivatives are known for various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 280.72 g/mol. The presence of the aldehyde group makes it reactive in multiple chemical transformations, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, similar compounds have demonstrated COX-2 inhibitory activities with IC50 values ranging from 0.02 to 0.04 µM, suggesting potent anti-inflammatory properties .

2. Anticancer Potential

Docking studies suggest that this compound may effectively interact with proteins involved in cancer progression. It has been associated with significant binding affinity towards specific receptors or enzymes implicated in disease pathways, indicating potential therapeutic applications in oncology .

3. Antioxidant Activity

Compounds within the pyrazole class have also been reported to exhibit antioxidant properties, which can protect cells from oxidative stress and may contribute to their anticancer effects .

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activities of various pyrazole derivatives, including this compound:

- Study on COX Inhibition : A series of substituted pyrazole derivatives were synthesized and screened for their COX-1 and COX-2 inhibitory activities using an enzyme immunoassay kit. The results indicated that several compounds exhibited high selectivity for COX-2, with minimal gastrointestinal toxicity observed in histopathological evaluations .

- Anticancer Efficacy : Another investigation assessed the anticancer activity of pyrazole derivatives against various human tumor cell lines. Compounds demonstrated significant antiproliferative effects, highlighting their potential as chemotherapeutic agents .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds to this compound:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 5-Chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde | Methyl substitution instead of butyl | Studied for anti-cancer activity |

| 5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | Fluorine substitution enhances lipophilicity | Explored for neuroprotective effects |

| 3-Ethyl-5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carbaldehyde | Nitro group increases electrophilicity | Potential antibacterial properties |

Q & A

Q. Table 1. Synthetic Methods Comparison

How is the molecular structure of this compound confirmed?

Basic

Structural confirmation relies on:

- X-ray crystallography : SHELXL/SHELXS refine atomic coordinates and thermal parameters (e.g., triclinic space group P1 with a = 6.759 Å, b = 10.061 Å) .

- Spectroscopy : H/C NMR (aldehyde proton at δ 9.8–10.2 ppm), IR (C=O stretch ~1700 cm), and HRMS validate functional groups .

How can microwave-assisted synthesis improve preparation efficiency?

Advanced

Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. Key parameters:

- Solvent selection : Polar solvents (e.g., ethanol) absorb microwaves effectively, reducing side reactions.

- Temperature control : Maintain 100–120°C to prevent aldehyde decomposition.

- Yield optimization : Achieves ~85% yield in 30 minutes vs. 3 hours for conventional methods .

What crystallographic challenges arise when analyzing this compound?

Advanced

Challenges include:

- Disordered substituents : The 3-fluorophenyl group may exhibit rotational disorder, requiring multi-scan absorption corrections (e.g., SADABS) .

- Twinned data : Use SHELXL’s TWIN/BASF commands to refine overlapping reflections.

- Resolution limits : High-angle data (>0.8 Å) are critical for resolving chlorine/fluorine electron density overlaps .

How to design experiments to assess its antifungal activity?

Advanced

Protocol :

Microdilution assays : Test against Candida albicans and Aspergillus fumigatus (MIC values in µg/mL).

Solubility adjustments : Use DMSO/PBS (1:9) to enhance bioavailability.

Controls : Compare with fluconazole and Schiff base derivatives (see Table 2) .

Q. Table 2. Antifungal Activity Example

| Compound | MIC (C. albicans) | MIC (A. fumigatus) |

|---|---|---|

| Target compound | 32 µg/mL | 64 µg/mL |

| Fluconazole | 2 µg/mL | 4 µg/mL |

| Schiff base analog | 16 µg/mL | 32 µg/mL |

How do substituents affect biological activity?

Advanced

Structure-activity relationships (SAR) reveal:

- Electron-withdrawing groups : Chlorine at C5 enhances antifungal activity by increasing electrophilicity .

- Alkyl chain length : A butyl group at N1 improves lipophilicity and membrane penetration vs. methyl .

- Fluorophenyl position : 3-Fluorophenyl increases metabolic stability over 4-fluorophenyl analogs .

How to resolve contradictions in crystallographic data?

Q. Advanced

- Validation tools : Cross-check SHELXL refinement with PLATON’s ADDSYM to detect missed symmetry .

- Data merging : Use SCALE3 in SHELXTL to harmonize datasets from multiple crystals.

- Discrepancy analysis : Compare Rint values; >5% indicates problematic data integration .

What spectroscopic methods characterize this compound?

Q. Basic

- H NMR : Aromatic protons (δ 7.2–8.1 ppm), aldehyde proton (δ ~10.0 ppm).

- IR : C=O (1700 cm), C-F (1100–1250 cm), and C-Cl (550–750 cm) stretches .

- Mass spectrometry : Molecular ion peak at m/z 296.7 ([M+H]) confirms molecular weight .

How to optimize reaction conditions for higher yields?

Q. Advanced

- Solvent screening : Dichloromethane vs. DMF for oxidation steps (DMF increases aldehyde yield by 15%) .

- Catalyst loading : 1.2 equiv. PCC minimizes byproducts.

- Temperature gradients : Stepwise heating (50°C → 80°C) prevents aldehyde decomposition .

How to interpret negative bioactivity results (e.g., anticancer screening)?

Q. Advanced

- Assay validation : Confirm cell line viability (MTT assay) and compound stability in media .

- Structural analogs : Compare with active pyrazole-carbaldehydes (e.g., 3-trifluoromethyl derivatives show higher activity) .

- Mechanistic studies : Use molecular docking to assess target binding (e.g., kinase inhibition vs. DNA intercalation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.